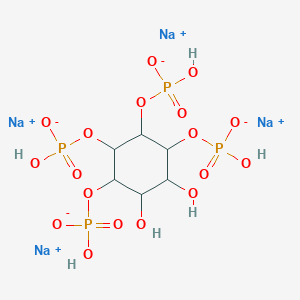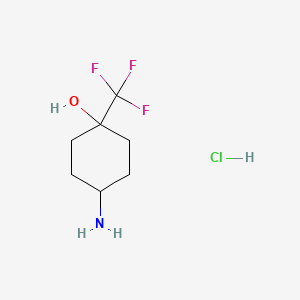
(1α,2β,3β,4α)-1,2,3,4-Tetrahydro-5-methyl-1,2,3,4-chrysenetetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1α,2β,3β,4α)-1,2,3,4-Tetrahydro-5-methyl-1,2,3,4-chrysenetetrol is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It is a derivative of 5-methylchrysen, a potent carcinogen and mutagen . This compound is characterized by its four hydroxyl groups attached to a chrysenetetrol backbone, making it a tetrahydroxy derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1α,2β,3β,4α)-1,2,3,4-Tetrahydro-5-methyl-1,2,3,4-chrysenetetrol typically involves the hydrolysis of 1,2;3,4-diepoxy-cyclohexane . The reaction conditions include the use of acidic or basic catalysts to facilitate the hydrolysis process. The reaction is carried out at elevated temperatures to ensure complete conversion of the epoxide to the tetrahydroxy compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(1α,2β,3β,4α)-1,2,3,4-Tetrahydro-5-methyl-1,2,3,4-chrysenetetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield ketones, while reduction with NaBH₄ results in alcohols.
Scientific Research Applications
(1α,2β,3β,4α)-1,2,3,4-Tetrahydro-5-methyl-1,2,3,4-chrysenetetrol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research due to its structural similarity to known carcinogens.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1α,2β,3β,4α)-1,2,3,4-Tetrahydro-5-methyl-1,2,3,4-chrysenetetrol involves its interaction with molecular targets and pathways within cells. The compound can modulate enzyme activity and affect signaling pathways, leading to changes in cellular behavior. Its hydroxyl groups play a crucial role in its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Cyclohexanetetrol: A similar tetrahydroxy compound with a cyclohexane backbone.
1,2,3,4-Cyclopentanetetrol: Another tetrahydroxy compound but with a cyclopentane backbone.
Uniqueness
(1α,2β,3β,4α)-1,2,3,4-Tetrahydro-5-methyl-1,2,3,4-chrysenetetrol is unique due to its polycyclic aromatic structure and the presence of a methyl group, which distinguishes it from other tetrahydroxy compounds. This structural uniqueness contributes to its distinct chemical and biological properties.
Properties
CAS No. |
114530-60-8 |
|---|---|
Molecular Formula |
C19H18O4 |
Molecular Weight |
310.349 |
IUPAC Name |
(1R,2S,3R,4S)-5-methyl-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol |
InChI |
InChI=1S/C19H18O4/c1-9-8-10-4-2-3-5-11(10)12-6-7-13-15(14(9)12)17(21)19(23)18(22)16(13)20/h2-8,16-23H,1H3/t16-,17+,18+,19-/m1/s1 |
InChI Key |
FPFPKMXCNOQDGP-YDZRNGNQSA-N |
SMILES |
CC1=CC2=CC=CC=C2C3=C1C4=C(C=C3)C(C(C(C4O)O)O)O |
Synonyms |
1,2,3,4-Tetrahydro-5-methyl-chrysene 1r,2t,3c,4c tetrol; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(8R,9S,14S,17S)-13-Ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B568889.png)






